2,3,3',5,5',6-Hexachlorobiphenyl

Übersicht

Beschreibung

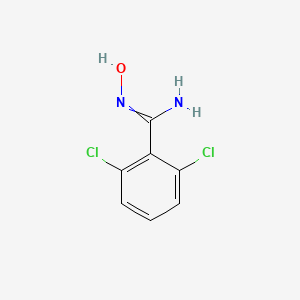

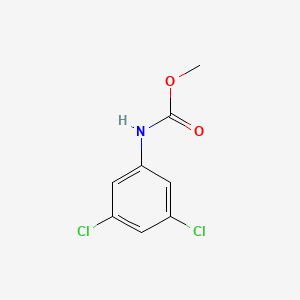

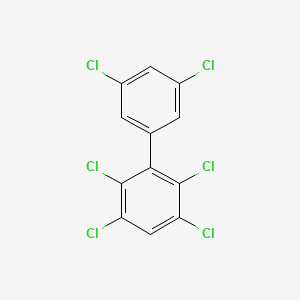

2,3,3',5,5',6-Hexachlorobiphenyl is a type of chlorinated biphenyl with multiple chlorine atoms attached to the biphenyl structure. While the specific compound is not directly studied in the provided papers, chlorobiphenyls, in general, are a class of compounds that have been extensively researched due to their environmental persistence and potential health impacts. The shorthand numbering system proposed for chlorobiphenyls suggests a systematic approach to naming these compounds, which could include 2,3,3',5,5',6-Hexachlorobiphenyl .

Synthesis Analysis

The synthesis of chlorinated biphenyls often involves palladium-promoted cross-coupling reactions, as seen in the preparation of hexaferrocenyl-2,2'-bithiophene . Although not directly related to hexachlorobiphenyl, this method could potentially be adapted for its synthesis. Additionally, the preparation of the 5,6-arene oxide of a tetrachlorobiphenyl through decarboxylative eliminations indicates the complexity and multi-step nature of synthesizing such chlorinated compounds .

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls is characterized by the presence of two benzene rings connected by a single bond, allowing for rotation and the possibility of atropisomerism. The dihedral angle between the benzene rings can vary, as seen in the 59.39° angle in 2,3-dichloro-3',4'-dihydroxybiphenyl . This angle can influence the physical and chemical properties of the compound.

Chemical Reactions Analysis

Chlorinated biphenyls can undergo various chemical reactions, including oxidative transformations to form arene oxides, which may further react through pathways such as decarboxylative eliminations . The presence of chlorine atoms can also affect the reactivity of the biphenyl core, potentially leading to the formation of dihydroxylated metabolites .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated biphenyls are influenced by their molecular structure. For instance, the crystal structure of a related compound shows p-p stacking and hydrogen bonding, which could be relevant for hexachlorobiphenyl as well . The presence of multiple chlorine atoms can increase the molecular weight and hydrophobicity, affecting the compound's solubility and environmental behavior. The electrochemical properties of chlorinated biphenyls can be complex, as demonstrated by the separate and reversible oxidation of ferrocenyls in a hexaferrocenyl-2,2'-bithiophene compound .

Wissenschaftliche Forschungsanwendungen

Metabolism and Excretion Studies

- Metabolism in Rats: Studies have shown that 2,3,3',5,5',6-hexachlorobiphenyl is metabolized and excreted at different rates depending on its structural characteristics. One isomer with vicinal unsubstituted carbon atoms exhibited rapid metabolism and excretion, while others were metabolized more slowly. These findings highlight the importance of the position of chlorine substitution on the biphenyl ring in influencing the rate of metabolism and excretion (Kato, McKinney, & Matthews, 1980).

Environmental Fate and Degradation

- Degradation Indicator: The ratio of different hexachlorobiphenyl congeners, including 2,3,3',5,5',6-Hexachlorobiphenyl, can serve as an indicator of degradation processes in various environmental matrices. These ratios may also indicate metabolic control and potential external contamination in specific matrices (Turrio-Baldassarri et al., 1997).

Enzyme Induction

- Hepatic Microsomal Enzymes: 2,3,3',5,5',6-Hexachlorobiphenyl, among other polychlorinated biphenyl (PCB) congeners, has been studied for its effects on hepatic microsomal enzymes. It's used to understand structure-activity relationships in the induction of these enzymes, which is crucial in assessing the toxicological impact of PCBs (Parkinson, Robertson, Safe, & Safe, 1980).

Solubility and Separation Studies

- Solubility in Supercritical Fluids: The solubility of various PCB congeners, including hexachlorobiphenyls, in supercritical fluids like carbon dioxide, has been researched. Understanding the solubility of these compounds is vital for environmental remediation and analytical applications (Anitescu & Tavlarides, 1999).

Bioconversion and Biodegradation

- Fungal Degradation: The white-rot fungus Phlebia brevispora has been shown to degrade toxic coplanar PCBs, including certain hexachlorobiphenyl congeners. This study demonstrates the potential use of fungi in the bioremediation of PCB-contaminated environments (Kamei, Sonoki, Haraguchi, & Kondo, 2006)

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,2,4,5-tetrachloro-3-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)10-11(17)8(15)4-9(16)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEATXTCWXKQPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073631 | |

| Record name | 2,3,3',5,5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3',5,5',6-Hexachlorobiphenyl | |

CAS RN |

74472-46-1 | |

| Record name | PCB 165 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',5,5',6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',5,5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',5,5',6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75F87H98QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.